

Florylpicoxamid: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *Florylpicoxamid*

Cat. No.: *B6595160*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Florylpicoxamid is a broad-spectrum picolinamide fungicide developed to control a wide range of plant pathogenic fungi. It represents a significant advancement in the management of diseases affecting major crops. This document provides an in-depth technical overview of **Florylpicoxamid**, including its chemical properties, mechanism of action, and relevant experimental data and protocols.

Chemical Identity

Property	Value
Molecular Formula	$C_{27}H_{26}F_2N_2O_6$ [1]
IUPAC Name	[(2S)-1,1-bis(4-fluorophenyl)propan-2-yl] (2S)-2-[[[(3-acetyloxy-4-methoxypyridin-2-yl)carbonyl]amino]propanoate] [1][2]
CAS Registry Number	1961312-55-9 [1][3][4]
Molecular Weight	512.5 g/mol [1]

Physicochemical Properties

The following table summarizes the key physicochemical properties of **Florylpicoxamid**.

Property	Value	Source
Melting Point	91.0 - 95.5 °C	[3][5]
Water Solubility	3.1 mg/L (at pH 7)	[3]
Vapor Pressure	< 5 x 10 ⁻⁶ Pa (at 20°C)	[3]
Log P (Kow)	4.2 (at pH 7)	[3]
Appearance	Light brown solid	[3]

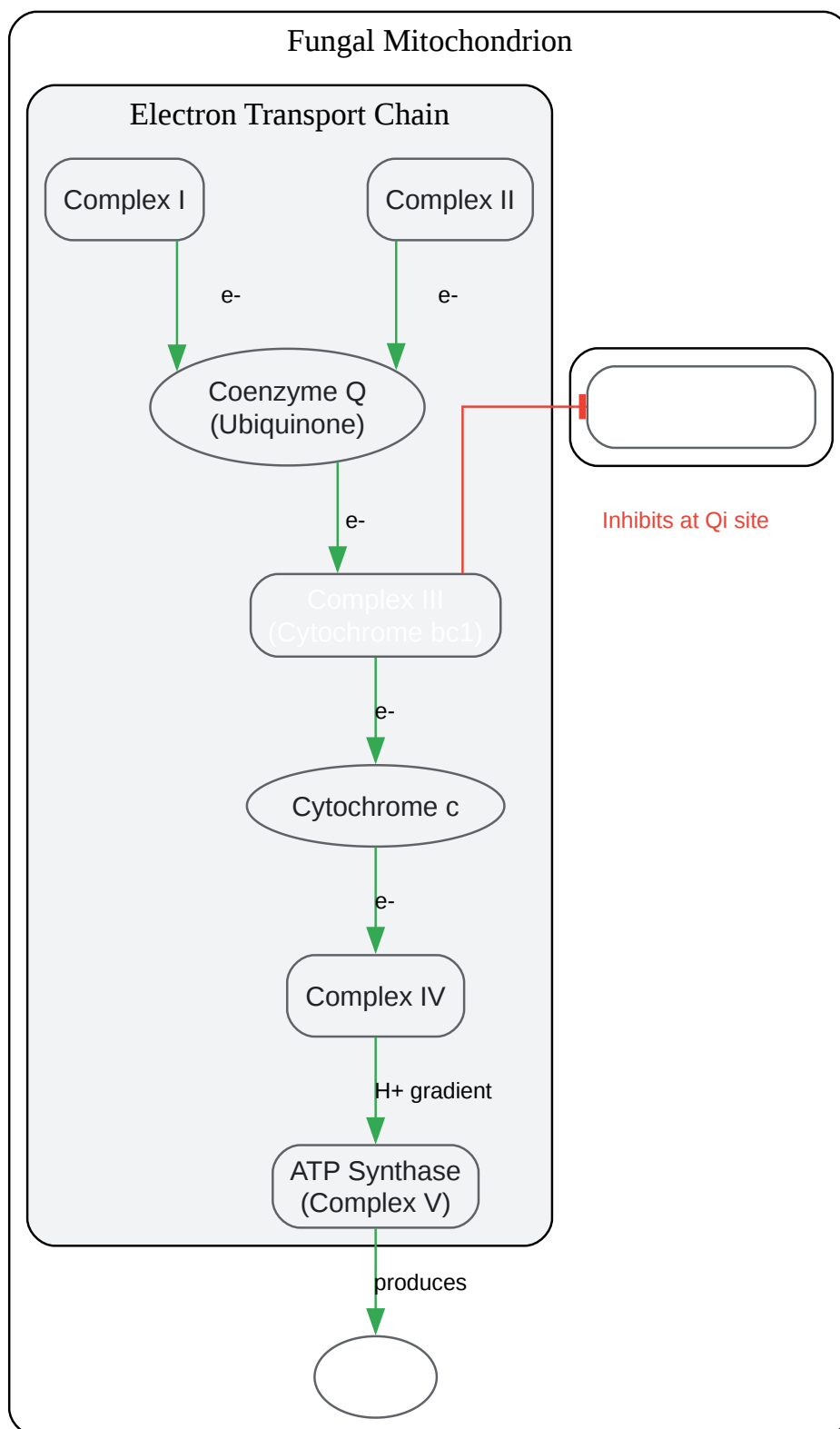
Fungicidal Activity

Florylpicoxamid has demonstrated high efficacy against a variety of plant pathogenic fungi. A key target is *Zymoseptoria tritici*, the causal agent of Septoria tritici blotch in wheat.

Target Pathogen	Assay Type	Efficacy
<i>Zymoseptoria tritici</i>	In vitro	80% growth inhibition at 0.0046 mg/L
<i>Zymoseptoria tritici</i>	In planta (preventative)	80% disease control at 0.03 mg/L

Mechanism of Action

Florylpicoxamid's mode of action is the inhibition of the mitochondrial cytochrome bc₁ complex (also known as Complex III) at the Quinone inside (Qi) binding site.[3][6][7][8] This disruption of the electron transport chain ultimately leads to the cessation of fungal respiration and cell death.



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Mechanism of action of **Florylpicoxamid**.

Experimental Protocols

In Vitro Fungal Growth Inhibition Assay (Microtiter Plate-Based)

This protocol provides a general framework for assessing the in vitro efficacy of **Florylpicoxamid** against filamentous fungi like *Zymoseptoria tritici*.

1. Fungal Culture Preparation:

- Grow the fungal isolate on a suitable solid medium (e.g., Potato Dextrose Agar - PDA) until sufficient sporulation is observed.
- Harvest spores by flooding the plate with sterile distilled water containing a surfactant (e.g., 0.05% Tween 80) and gently scraping the surface.
- Filter the spore suspension through sterile cheesecloth to remove mycelial fragments.
- Adjust the spore concentration to a final density of 1×10^5 spores/mL using a hemocytometer.

2. Assay Plate Preparation:

- Prepare a stock solution of **Florylpicoxamid** in a suitable solvent (e.g., DMSO).
- In a 96-well microtiter plate, perform serial dilutions of the **Florylpicoxamid** stock solution in a suitable liquid growth medium (e.g., Potato Dextrose Broth - PDB) to achieve the desired test concentrations.
- Include a solvent control (medium with the same concentration of solvent used for the stock solution) and a negative control (medium only).

3. Inoculation and Incubation:

- Inoculate each well with the prepared fungal spore suspension.
- Seal the plate and incubate at an appropriate temperature and for a sufficient duration to allow for fungal growth in the control wells.

4. Data Analysis:

- Assess fungal growth inhibition by measuring the optical density (OD) at a specific wavelength (e.g., 600 nm) using a microplate reader or by visual assessment.
- Calculate the percentage of growth inhibition for each concentration relative to the solvent control.
- Determine the EC_{50} (Effective Concentration to inhibit 50% of growth) value by fitting the data to a dose-response curve.

Glasshouse Efficacy Trial (Preventative Application)

This protocol outlines a general procedure for evaluating the preventative efficacy of **Florylpicoxamid** in a controlled greenhouse environment.

1. Plant Propagation and Maintenance:

- Grow a susceptible wheat variety in pots containing a standardized soil mix under controlled greenhouse conditions (temperature, humidity, and photoperiod).

2. Fungicide Application:

- At a specified growth stage (e.g., two to three true leaves), apply **Florylpicoxamid** at various concentrations using a laboratory sprayer to ensure uniform coverage of the foliage.
- Include an untreated control group.

3. Inoculation:

- After the fungicide application has dried, inoculate the plants with a spore suspension of *Zymoseptoria tritici*.
- Maintain high humidity for 48-72 hours post-inoculation to facilitate fungal infection.

4. Disease Assessment:

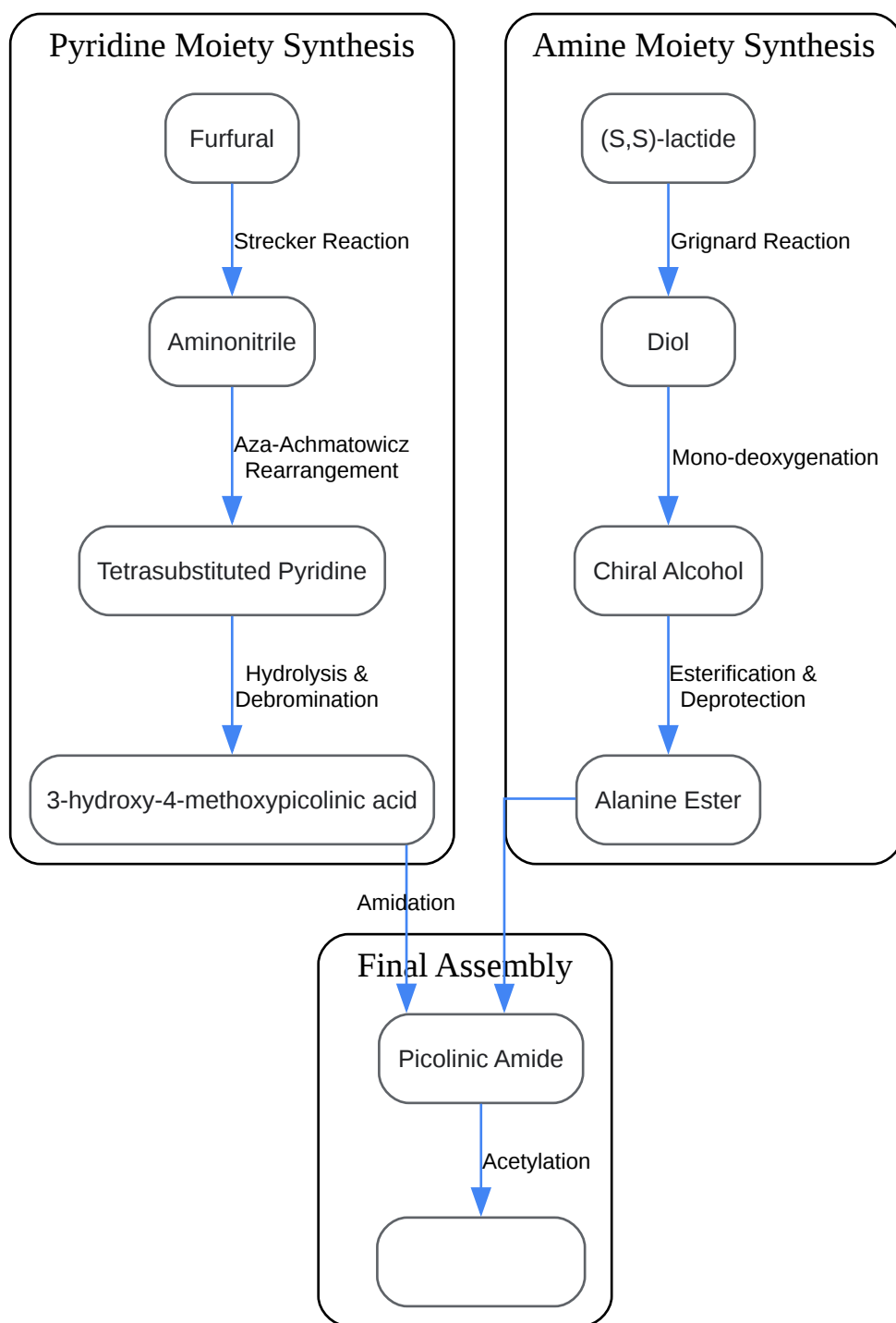
- After a suitable incubation period (e.g., 14-21 days), visually assess the percentage of leaf area covered with disease symptoms (e.g., lesions, pycnidia).

5. Data Analysis:

- Calculate the percent disease control for each treatment relative to the untreated control.
- Analyze the data using appropriate statistical methods to determine significant differences between treatments.

Synthesis Workflow

The synthesis of **Florylpicoxamid** is a multi-step process. A simplified overview of a potential synthetic route is depicted below.



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Simplified synthesis workflow for **Florylpicoxamid**.

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